molecular formula C9H8ClN3O B1459977 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide CAS No. 889942-64-7

6-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Cat. No. B1459977
CAS RN: 889942-64-7
M. Wt: 209.63 g/mol
InChI Key: DWLJGJLTENYVAQ-UHFFFAOYSA-N
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Description

“6-Chloro-N-hydroxy-1H-indole-3-carboximidamide” is a chemical compound with the empirical formula C9H8ClN3O and a molecular weight of 209.63 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is N/C(C1=CNC2=CC(Cl)=CC=C12)=N/O . This indicates that the compound contains a chloro group attached to an indole ring, which is further connected to a carboximidamide group.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “6-Chloro-N-hydroxy-1H-indole-3-carboximidamide”, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that “6-Chloro-N-hydroxy-1H-indole-3-carboximidamide” could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology, with some compounds exhibiting anticancer activities . This suggests that “6-Chloro-N-hydroxy-1H-indole-3-carboximidamide” could potentially be developed into a novel anticancer drug.

Anti-HIV Activity

Some indole derivatives have been reported to have anti-HIV-1 activity . This suggests that “6-Chloro-N-hydroxy-1H-indole-3-carboximidamide” could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that “6-Chloro-N-hydroxy-1H-indole-3-carboximidamide” could potentially be used as a natural antioxidant.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activities . This suggests that “6-Chloro-N-hydroxy-1H-indole-3-carboximidamide” could potentially be used in the treatment of various bacterial and fungal infections.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests that “6-Chloro-N-hydroxy-1H-indole-3-carboximidamide” could potentially be used in the treatment of diabetes.

Industrial Applications

Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Safety and Hazards

According to Sigma-Aldrich, this compound is classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

6-chloro-N'-hydroxy-1H-indole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-5-1-2-6-7(9(11)13-14)4-12-8(6)3-5/h1-4,12,14H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLJGJLTENYVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC=C2/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649887
Record name 1-(6-Chloro-3H-indol-3-ylidene)-N-hydroxymethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-hydroxy-1H-indole-3-carboximidamide

CAS RN

889942-64-7
Record name 1-(6-Chloro-3H-indol-3-ylidene)-N-hydroxymethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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